B1574661 NKTR-105

NKTR-105

カタログ番号 B1574661
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

NKTR-105 is a novel form of docetaxel that was developed using Nektar's advanced polymer technology platform. The compound belongs to the taxoid family and acts by disrupting the microtubular network in cells. It is being developed as an anti-neoplastic agent, and is the company's second oncology program in clinical development. In previous preclinical studies, NKTR-105 demonstrated superior antitumor activity with no neutropenia in multiple tumor models, indicating that NKTR-105 may enable sustained therapeutic levels of docetaxel without the myelosuppression that is a dose-limiting toxicity for this widely-used cancer therapy. (Sourced from http://ir.nektar.com/releasedetail.cfm?releaseid=378943)

科学的研究の応用

Enhanced Antitumor Activity and Pharmacokinetics NKTR-105 has demonstrated a superior antitumor activity compared to docetaxel in mouse models of human cancer. This is primarily due to greater and sustained tumor exposure to docetaxel following NKTR-105 administration, resulting in significantly prolonged tumor growth delay. Despite a higher dosing of NKTR-105, the plasma concentration of docetaxel was sustained for a longer duration compared to direct docetaxel administration. This unique pharmacokinetic profile indicates that NKTR-105 mediates its superior antitumor effect through enhanced and prolonged tumor exposure to docetaxel, advocating for its progression into clinical trials (Hoch et al., 2009).

Phase I Clinical Development NKTR-105 has been engineered to offer sustained release of docetaxel, aiming to enhance its efficacy, safety, and tolerability profile compared to the standard docetaxel formulation. Preclinical studies have shown that NKTR-105 improves the pharmacokinetic profile of docetaxel, reducing peak concentrations and prolonging half-life. These promising preclinical outcomes have established the groundwork for phase I clinical development of NKTR-105, where its dosing and safety profiles are further investigated (Calvo et al., 2010).

特性

製品名

NKTR-105

IUPAC名

NONE

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>5 years if stored properly

溶解性

Soluble in DMSO, not in water

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

NKTR105;  NKTR-105;  NKTR 105;  docetaxel conjugate.

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。